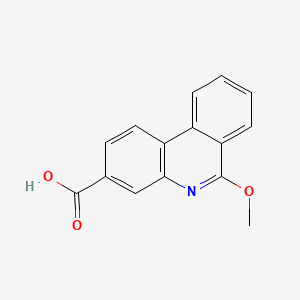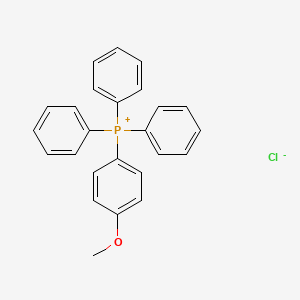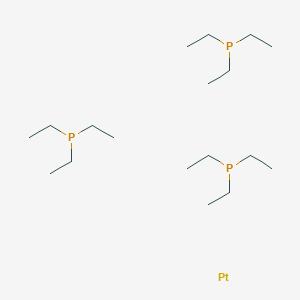
3-Phenanthridinecarboxylic acid, 6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenanthridinecarboxylic acid, 6-methoxy- is an organic compound belonging to the class of phenanthridine derivatives Phenanthridine is a heterocyclic aromatic compound that consists of three fused benzene rings, forming a nitrogen-containing structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenanthridinecarboxylic acid, 6-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with formic acid and methanol under reflux conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy and carboxylic acid groups onto the phenanthridine core .
Industrial Production Methods: Industrial production of 3-phenanthridinecarboxylic acid, 6-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenanthridinecarboxylic acid, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenanthridine-3-carboxylic acid derivatives.
Reduction: Formation of 3-hydroxyphenanthridine derivatives.
Substitution: Formation of halogenated phenanthridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenanthridinecarboxylic acid, 6-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-phenanthridinecarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The presence of the methoxy group enhances its binding affinity to target molecules, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and applications.
6-Methoxyphenanthridine:
3-Carboxyphenanthridine: Contains the carboxylic acid group but lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness: The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
39180-49-9 |
|---|---|
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
6-methoxyphenanthridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-19-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16-14/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
MAIWAAOKNLTBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)


![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)






